molecular formula C10H8ClF6NO2 B13493570 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride

2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride

Cat. No.: B13493570
M. Wt: 323.62 g/mol
InChI Key: RVNJAEARFZWTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is particularly useful in life sciences research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is unique due to its dual trifluoromethyl groups, which impart high thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials .

Properties

Molecular Formula

C10H8ClF6NO2

Molecular Weight

323.62 g/mol

IUPAC Name

2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid;hydrochloride

InChI

InChI=1S/C10H7F6NO2.ClH/c11-9(12,13)5-1-4(7(17)8(18)19)2-6(3-5)10(14,15)16;/h1-3,7H,17H2,(H,18,19);1H

InChI Key

RVNJAEARFZWTJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)N.Cl

Origin of Product

United States

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